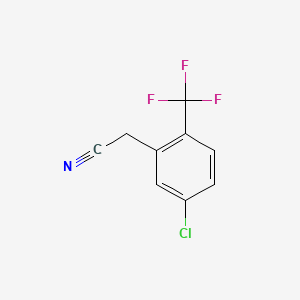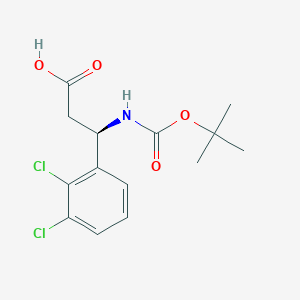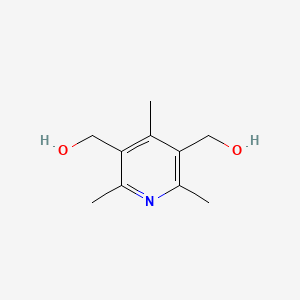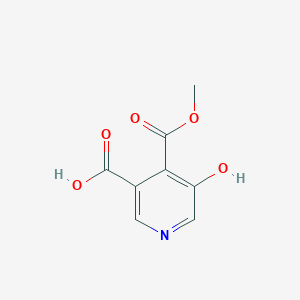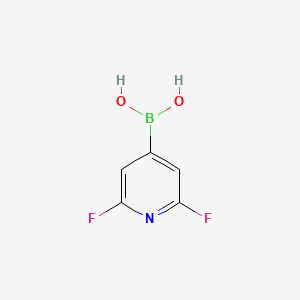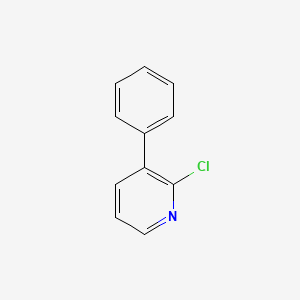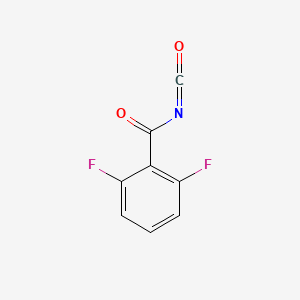
2,6-二氟苯甲酰异氰酸酯
概述
描述
2,6-Difluorobenzoyl isocyanate (2,6-DFBI) is a type of organic compound that belongs to the class of isocyanates. It is a colorless liquid with a pungent odor and a boiling point of 108°C. It is used in a wide range of applications, including the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of other compounds and as a catalyst in various reactions.
科学研究应用
Synthesis of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used in the synthesis of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas . These compounds hold potential as inhibitors for the biosynthesis of insect chitin .
- Methods of Application : The treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate produces 2,6-difluorobenzoyl isocyanate. This product then reacts with polyfluoroaromatic amines to give the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .
- Results or Outcomes : The resulting N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas have shown potential as inhibitors for the biosynthesis of insect chitin .
Production of Polyurethanes
- Scientific Field : Polymer Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used in the production of polyurethanes (PUs), which are key players in the plastics industry .
- Methods of Application : Toluene diisocyanate (TDI), which includes 2,6-diisocyanatoluene, is obtained by hydrogenating dinitrotoluene and then reacting the product (toluenediamine) with phosgene .
- Results or Outcomes : The resulting PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
Insecticide Industry
- Scientific Field : Agricultural Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used as an intermediate for the synthesis of benzoylurea pesticides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The resulting benzoylurea pesticides are used in the insecticide industry .
Cosmetics and Fragrance Agent
- Scientific Field : Cosmetic Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used in cosmetics and as a fragrance agent . It has a sweet, fruity odor and is often used in perfumes for women .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The resulting products are used in the cosmetics industry .
Chemical Industry
- Scientific Field : Industrial Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used in the chemical industry . However, the specific applications within this industry are not detailed in the source .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The resulting products are used in various applications within the chemical industry .
Laboratory Chemicals
- Scientific Field : Laboratory Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used as a laboratory chemical . It can be used in various laboratory procedures and experiments .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these procedures and experiments can vary widely depending on the specific context .
属性
IUPAC Name |
2,6-difluorobenzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJSABISRHPRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369867 | |
| Record name | 2,6-difluorobenzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzoyl isocyanate | |
CAS RN |
60731-73-9 | |
| Record name | 2,6-Difluorobenzoyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60731-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-difluorobenzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenecarboxisocyanato, 2,6-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)
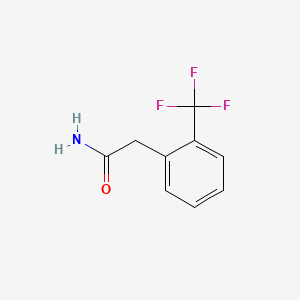
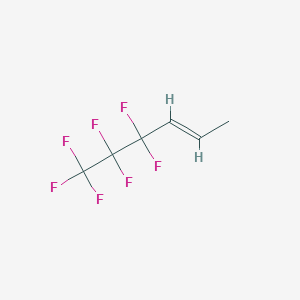
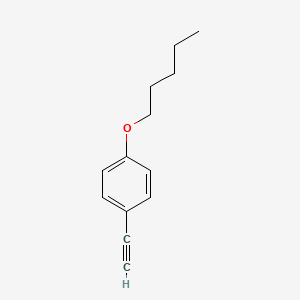
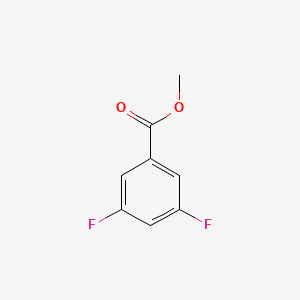
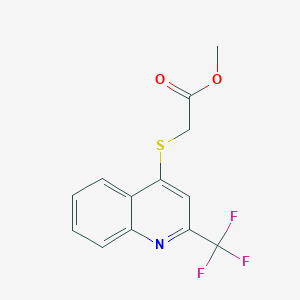
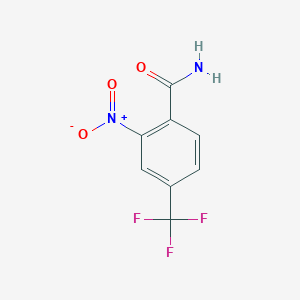
![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)
